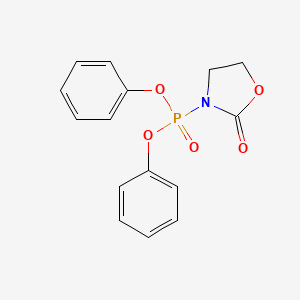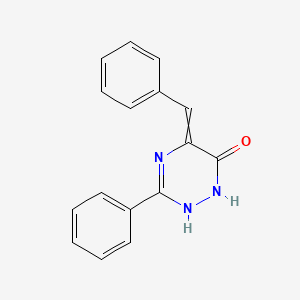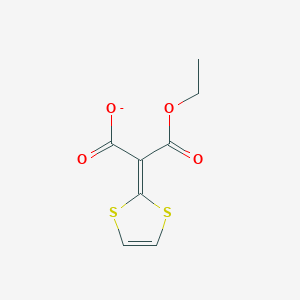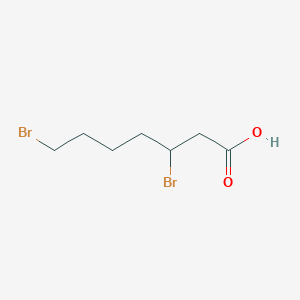
3,7-Dibromoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dibromoheptanoic acid is an organic compound characterized by the presence of two bromine atoms attached to a seven-carbon chain terminating in a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dibromoheptanoic acid can be synthesized through the bromination of heptanoic acid. The process typically involves the addition of bromine to heptanoic acid in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the 3rd and 7th positions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is carefully controlled to avoid over-bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where heptanoic acid and bromine are fed into the reactor at controlled rates. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,7-Dibromoheptanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 3,7-dibromoheptanol.
Oxidation Reactions: Oxidation can lead to the formation of dibromoheptanoic acid derivatives with additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Products include 3,7-dihydroxyheptanoic acid or other substituted derivatives.
Reduction: The major product is 3,7-dibromoheptanol.
Oxidation: Products include dibromoheptanoic acid derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
3,7-Dibromoheptanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,7-Dibromoheptanoic acid exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromobutanoic acid
- 3-Bromobutanoic acid
- 2,2-Dibromoheptanoic acid
- Heptanoic acid
Uniqueness
3,7-Dibromoheptanoic acid is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical and physical properties. This positioning allows for selective reactions and interactions that are not possible with other similar compounds.
Properties
CAS No. |
121980-73-2 |
|---|---|
Molecular Formula |
C7H12Br2O2 |
Molecular Weight |
287.98 g/mol |
IUPAC Name |
3,7-dibromoheptanoic acid |
InChI |
InChI=1S/C7H12Br2O2/c8-4-2-1-3-6(9)5-7(10)11/h6H,1-5H2,(H,10,11) |
InChI Key |
FQCHBIVZWCAAHC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCBr)CC(CC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


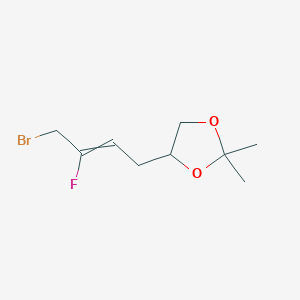
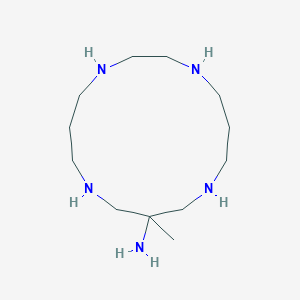
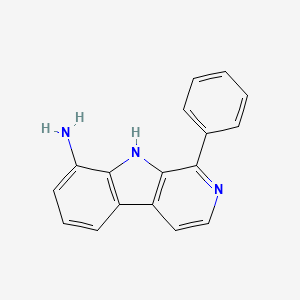
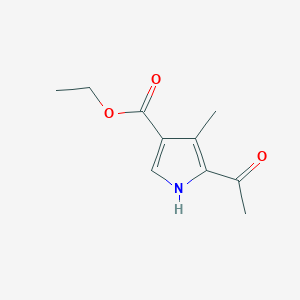
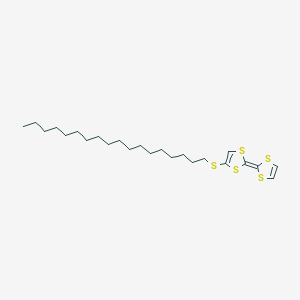
![3-Bromo-2-[(but-2-en-1-yl)oxy]oxane](/img/structure/B14290997.png)
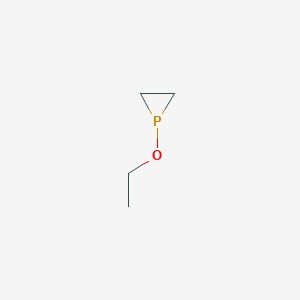
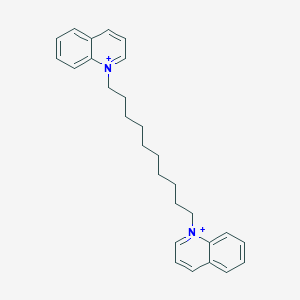
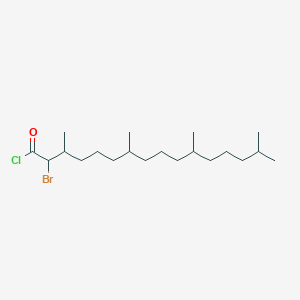
![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid](/img/structure/B14291011.png)
![1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14291014.png)
